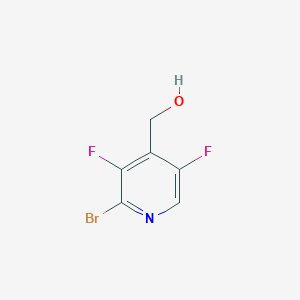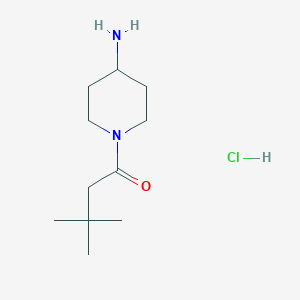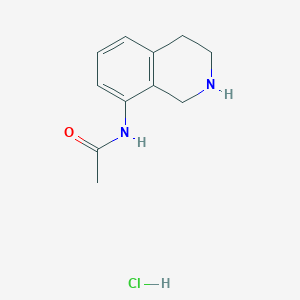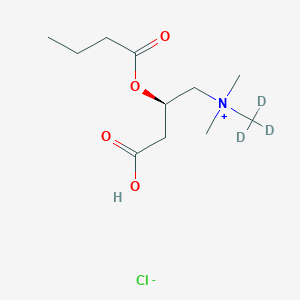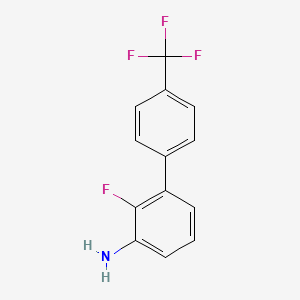
3-氨基-2-氟-4'-(三氟甲基)联苯
描述
3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
三氟甲基是许多美国食品药品监督管理局批准的药物中的常见特征,因为它能够增强药物化合物的生物活性与稳定性 。该基团在“3-氨基-2-氟-4'-(三氟甲基)联苯”中的存在表明其在药物开发中的潜在应用,特别是在设计可以与生物靶点良好相互作用的新药效基团方面。
农药研究
具有三氟甲基吡啶结构的化合物已广泛用于农药 。“3-氨基-2-氟-4'-(三氟甲基)联苯”中存在的结构基序可用于开发新型杀虫剂或除草剂,利用氟原子带来的独特性质。
兽药
与人类药物类似,三氟甲基已在兽药中得到应用 。可以研究所述化合物对动物疾病的疗效,从而可能开发出新的兽药。
有机合成
该化合物可作为有机合成的中间体,特别是在构建具有三氟甲基的复杂分子方面,三氟甲基通常因其独特的化学性质而备受青睐 .
材料科学
氟化联苯具有独特的电子性质,使其适用于材料科学,特别是在开发先进聚合物和电子材料方面 .
催化
“3-氨基-2-氟-4'-(三氟甲基)联苯”可能在催化过程中充当配体。 其结构特征可用于开发用于化学转化的新的催化体系 .
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
The mode of action of 3-Amino-2-fluoro-4’-(trifluoromethyl)biphenyl is likely related to its potential role in SM cross-coupling reactions . In these reactions, the compound could participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it can be inferred that this compound might influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic molecules.
属性
IUPAC Name |
2-fluoro-3-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJKMLWISCSHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)

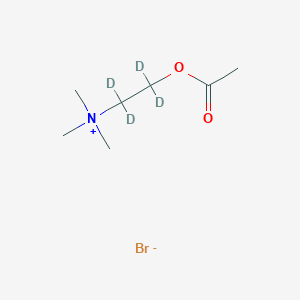


![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
